molecular formula C7H8N2O2 B147611 Salicylhydrazide CAS No. 936-02-7

Salicylhydrazide

Cat. No. B147611
CAS RN: 936-02-7
M. Wt: 152.15 g/mol
InChI Key: XSXYESVZDBAKKT-UHFFFAOYSA-N
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Description

Salicylhydrazide is a chemical compound with the formula C7H8N2O2 . It is also known by other names such as Salicylic acid hydrazide, 2-Hydroxybenzohydrazide, and Salicyloyl hydrazide .


Synthesis Analysis

Salicylhydrazide can be synthesized through various methods. For instance, a series of terbium complexes with salicylhydrazide-salicylacylhydrazone derivatives were synthesized and characterized by elemental analysis, IR spectra, UV/vis spectra, and thermal analysis .


Molecular Structure Analysis

The molecular structure of Salicylhydrazide is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of Salicylhydrazide is 152.1506 .


Chemical Reactions Analysis

Salicylhydrazide can participate in various chemical reactions. For example, it has been used in the synthesis of a diarylethene with a 2,4-dihydroxybenzoyl hydrazine moiety for Zn2+ recognition .


Physical And Chemical Properties Analysis

Salicylhydrazide is a white crystal with a density of 1.2804 (rough estimate), a melting point of 147-150°C (lit.), and a boiling point of 274.61°C (rough estimate) . It is soluble in ethanol and methanol .

Scientific Research Applications

Antioxidant Activity

2-Hydroxybenzohydrazide exhibits antioxidant properties, making it valuable in combating oxidative stress. It scavenges free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl), which can cause cellular damage. Researchers have explored its potential as a natural antioxidant in both in vitro and in vivo studies .

Anti-Inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. By inhibiting inflammatory pathways, it may help mitigate inflammation-related conditions. Researchers have investigated its effects on inflammatory markers and cytokines, suggesting its potential therapeutic use .

Analgesic Properties

Studies have explored 2-Hydroxybenzohydrazide’s analgesic effects. It may modulate pain perception by interacting with opioid receptors. Preclinical models have demonstrated its dose-dependent inhibition of pain responses, making it a candidate for pain management .

Catalysis and Ligand Applications

Schiff base complexes derived from salicylaldehydes and 2-amino alcohols (including 2-Hydroxybenzohydrazide) serve as ligands in asymmetric synthesis. These complexes find use in catalytic reactions and as models for biological systems .

Biological Studies

Researchers have explored the biological activity of 2-Hydroxybenzohydrazide. It interacts with enzymes, receptors, and cellular pathways, making it relevant for drug discovery and understanding biological processes .

Metal Chelation

Due to its hydrazide functional group, 2-Hydroxybenzohydrazide can chelate metal ions. This property has implications in metal-based therapies, including metalloenzyme inhibition and targeted drug delivery .

Safety and Hazards

Salicylhydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

Mechanism of Action

Target of Action

The primary target of 2-Hydroxybenzohydrazide (HBH) is the cyclooxygenase-I/II (COX-I/II) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain.

Mode of Action

HBH interacts with COX-I/II enzymes, exhibiting a significant affinity for these target receptors . This interaction inhibits the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemical Pathways

The inhibition of COX-I/II enzymes by HBH affects the prostaglandin synthesis pathway . This results in decreased production of prostaglandins, reducing inflammation, pain, and fever.

Result of Action

HBH has been shown to have significant antipyretic, anti-inflammatory, and anti-nociceptive activities . It dose-dependently inhibits pain, inflammation, and fever . Moreover, HBH has been found to reduce the plasma C-reactive protein concentration, an indicator of inflammation .

Action Environment

The action of HBH is influenced by the biological environment in which it is present. As it is part of the human exposome , its action, efficacy, and stability may be influenced by various environmental factors, including other chemicals present in the body.

properties

IUPAC Name

2-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-9-7(11)5-3-1-2-4-6(5)10/h1-4,10H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXYESVZDBAKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061321
Record name Salicylic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxybenzohydrazide

CAS RN

936-02-7
Record name Salicylic acid, hydrazide
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Record name Salicyl hydrazide
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Record name 2-Hydroxybenzohydrazide
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Record name Benzoic acid, 2-hydroxy-, hydrazide
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Record name Salicylic acid hydrazide
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Record name Salicylohydrazide
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Record name 2-Hydroxybenzohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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